Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine
Overview
Description
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as dasatinib , are known to inhibit tyrosine kinases, including BCR/ABL and Src family kinases . These kinases play crucial roles in cell growth and proliferation, and their inhibition can lead to the treatment of diseases like chronic myelogenous leukemia (CML) .
Mode of Action
Based on the mode of action of structurally similar compounds, it can be hypothesized that this compound may interact with its targets (possibly tyrosine kinases) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and growth .
Biochemical Pathways
If we consider the potential targets (tyrosine kinases), the compound could affect pathways related to cell growth and proliferation . The inhibition of these kinases could disrupt these pathways, leading to decreased cell proliferation .
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound may lead to decreased cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine typically involves the alkylation of 2-methylpyrimidine with ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine can be compared with other pyrimidine derivatives such as:
2-Methylpyrimidine: Lacks the ethylamine substitution, resulting in different chemical properties and reactivity.
Ethylpyrimidine: Similar structure but without the methyl group, leading to variations in biological activity and applications.
Pyrimidinylmethylamines: A broader class of compounds with varying substituents on the pyrimidine ring, each exhibiting unique properties and uses.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-6-8-4-5-10-7(2)11-8/h4-5,9H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMWIYXVMIKJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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